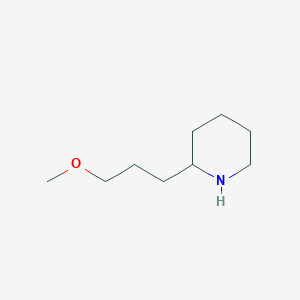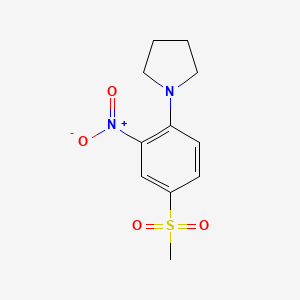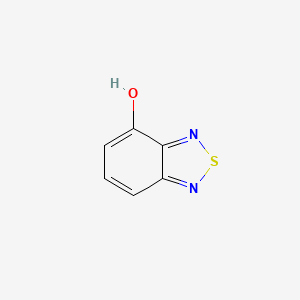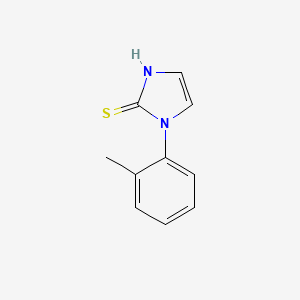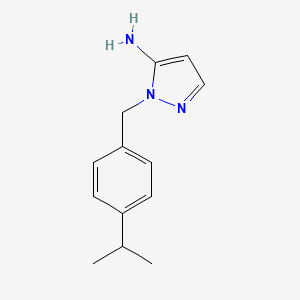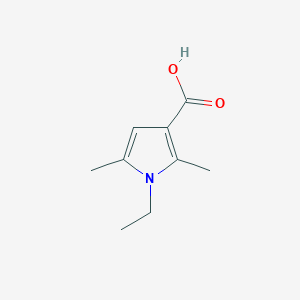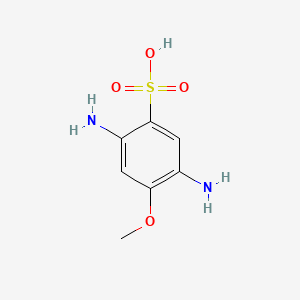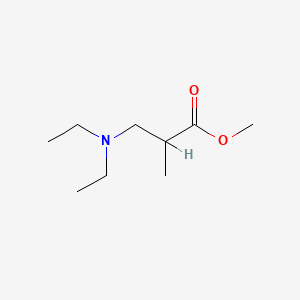![molecular formula C62H90N16O12S B1622228 (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 61012-20-2](/img/structure/B1622228.png)
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- is a synthetic peptide analog of the naturally occurring gonadotropin-releasing hormone. This compound is designed to mimic the activity of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
Vorbereitungsmethoden
The synthesis of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group is used as a protecting group for the penicillamine residue to prevent unwanted side reactions during the synthesis . Industrial production methods typically involve automated peptide synthesizers to ensure high purity and yield.
Analyse Chemischer Reaktionen
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- can undergo various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The ethylamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. Major products formed from these reactions include disulfide-linked peptides and substituted ethylamide derivatives.
Wissenschaftliche Forschungsanwendungen
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- involves binding to gonadotropin-releasing hormone receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex steroids and gametes .
Vergleich Mit ähnlichen Verbindungen
Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- can be compared to other gonadotropin-releasing hormone analogs, such as:
Buserelin: Another synthetic analog with similar applications in reproductive health.
Leuprolide: Used in the treatment of hormone-dependent cancers and reproductive disorders.
Triptorelin: Employed in assisted reproductive technologies and hormone therapy.
The uniqueness of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- lies in its specific modifications, such as the penicillamine residue and ethylamide group, which enhance its stability and receptor binding affinity.
Eigenschaften
CAS-Nummer |
61012-20-2 |
|---|---|
Molekularformel |
C62H90N16O12S |
Molekulargewicht |
1283.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H90N16O12S/c1-9-66-57(88)48-17-13-25-78(48)59(90)42(16-12-24-67-60(63)64)71-52(83)43(26-34(2)3)75-58(89)50(62(7,8)91-61(4,5)6)77-55(86)44(27-35-18-20-38(80)21-19-35)72-56(87)47(32-79)76-53(84)45(28-36-30-68-40-15-11-10-14-39(36)40)73-54(85)46(29-37-31-65-33-69-37)74-51(82)41-22-23-49(81)70-41/h10-11,14-15,18-21,30-31,33-34,41-48,50,68,79-80H,9,12-13,16-17,22-29,32H2,1-8H3,(H,65,69)(H,66,88)(H,70,81)(H,71,83)(H,72,87)(H,73,85)(H,74,82)(H,75,89)(H,76,84)(H,77,86)(H4,63,64,67)/t41-,42-,43-,44-,45-,46-,47-,48-,50-/m0/s1 |
InChI-Schlüssel |
FLILNWDVJWBIBP-OCOCDLJMSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)SC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)SC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)SC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Key on ui other cas no. |
61012-20-2 |
Sequenz |
XHWSYXLRP |
Synonyme |
D-penicillamine-(t-butyl)(6)-GnRH(1-9)nonapeptide ethylamide GnRH (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- PCA(tBu)-EA-GnRH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


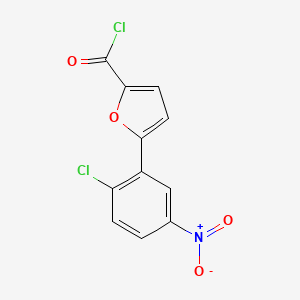
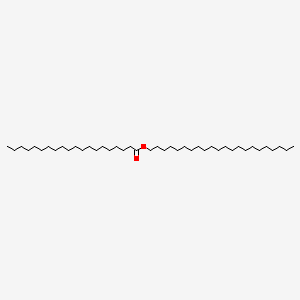
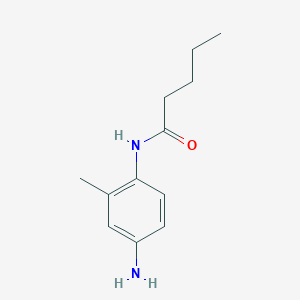
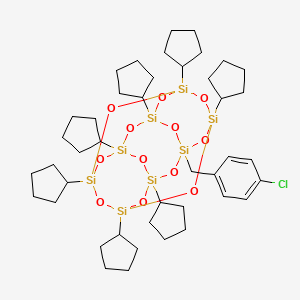
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
